molecular formula C12H17N3O2 B1471852 (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone CAS No. 1504973-22-1

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

Cat. No.: B1471852
CAS No.: 1504973-22-1
M. Wt: 235.28 g/mol
InChI Key: KGWABKBRLMSVMA-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18N4O2
  • Molecular Weight: 250.31 g/mol

This structure features a pyridine ring substituted with an ethoxy group and a piperazine moiety linked to a carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Notably, studies have demonstrated its efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growthBenchChem
Escherichia coliModerate antibacterialBenchChem
SARS-CoV-2Potential inhibitorChemRxiv

Cancer Research

The compound has shown promise in cancer research, particularly as an indirect activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is implicated in cancer metabolism.

A study reported that derivatives of this compound exhibited varying degrees of AMPK activation, with some compounds achieving low EC50 values, indicating high potency:

Compound EC50 (µM) Reference
Compound 21a0.0093J-STAGE
Compound 27b0.0038J-STAGE

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Study on TRPC6 Modulation

A significant study highlighted the role of TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH). The expression levels of TRPC6 were found to be elevated in IPAH patients compared to normotensive individuals. The study demonstrated that treatment with TRPC6-targeting compounds led to reduced PASMC proliferation, suggesting a potential therapeutic avenue for managing IPAH using derivatives of this compound .

Multi-drug Therapy for COVID-19

In the context of COVID-19, virtual screening identified compounds capable of disrupting the interaction between the SARS-CoV-2 spike protein and ACE2. Compounds structurally similar to this compound showed potential as inhibitors, indicating the versatility of this compound class in addressing viral infections .

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-11-10(4-3-5-14-11)12(16)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWABKBRLMSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.